Technical Whitepaper: Chemical Profiling and Synthetic Applications of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate
Technical Whitepaper: Chemical Profiling and Synthetic Applications of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate
Executive Summary
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (CAS: 1448248-72-3) is a highly specialized heterocyclic intermediate utilized primarily in the advanced synthesis of small-molecule therapeutics[1][2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this compound, its mechanistic role as a building block for Sirtuin (SIRT) modulators, and the precise experimental workflows required to functionalize it for downstream drug development[3].
Physicochemical Profiling & Structural Rationale
Understanding the baseline quantitative data of a synthetic intermediate is critical for predicting its behavior in biphasic reactions and chromatographic purifications. The table below summarizes the core physicochemical properties of the compound[2].
| Property | Value / Description |
| Chemical Name | Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate |
| CAS Registry Number | 1448248-72-3 |
| Molecular Formula | C9H11NO3S |
| Molecular Weight | 213.25 g/mol |
| SMILES String | CCNC(=O)c1ccc(s1)C(=O)OC |
| H-Bond Donors | 1 (Amide N-H) |
| H-Bond Acceptors | 3 (Carbonyl oxygens, Thiophene sulfur) |
| Physical State | Solid (Standard ambient temperature and pressure) |
Structural Causality in Drug Design: The architecture of this molecule is highly intentional. The central thiophene ring serves as a classical bioisostere for a benzene ring. In medicinal chemistry, substituting a phenyl ring with a thiophene often improves metabolic stability and alters the electron density distribution, which is critical for precise alignment within the hydrophobic binding pockets of target enzymes. The methyl ester at position 2 acts as a temporary protecting group and a reactive handle for downstream coupling, while the ethylcarbamoyl group at position 5 provides essential hydrogen-bonding interactions (both donor and acceptor capabilities) required for target engagement[3].
Mechanistic Role in Drug Development: Sirtuin Modulation
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is prominently featured in the patent literature as a critical precursor (often referred to as "Compound 65") for the synthesis of Thieno[3,2-d]pyrimidine-6-carboxamides[3][4]. These complex analogues function as modulators of Sirtuins (SIRT1, SIRT2, SIRT3) [3].
Sirtuins are a class of NAD+-dependent protein deacetylases that regulate cellular health, aging, and metabolic stress responses[3]. Modulating their activity has profound implications in oncology, neurodegeneration, and metabolic disorders (as detailed in authoritative reviews such as )[5]. The thiophene derivative synthesized from our target compound acts as an allosteric modulator, binding to the SIRT enzyme and altering its catalytic efficiency in removing acetyl groups from target proteins (e.g., p53, histones)[3][5].
Figure 1: NAD+-dependent deacetylation pathway by Sirtuins and allosteric modulation.
Experimental Workflow: Controlled Saponification
To utilize methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in peptide coupling or further cyclization, the methyl ester must first be hydrolyzed to a free carboxylic acid. The following protocol details the alkaline saponification workflow, adapted from standardized patent methodologies ()[3][4].
Step-by-Step Methodology
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Reaction Setup: Dissolve 0.555 g (2.60 mmol) of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in 5 mL of Tetrahydrofuran (THF)[3].
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Base Addition: Prepare a solution of 0.124 g (5.18 mmol, ~2 eq) of Lithium Hydroxide (LiOH) in 5 mL of deionized water. Add this dropwise to the THF solution[3].
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Incubation: Stir the biphasic reaction mixture at room temperature (20-25°C) for 72 hours[3].
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Solvent Removal: Concentrate the mixture to dryness under reduced pressure (in vacuo) to remove the volatile THF[3].
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Acidification: Redissolve the crude residue in a minimal amount of water. Slowly add concentrated Hydrochloric Acid (HCl) dropwise until the solution reaches pH = 1[3].
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Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water and dry under high vacuum to yield 5-(ethylcarbamoyl)thiophene-2-carboxylic acid[3].
Causality Behind Experimental Choices
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Why LiOH instead of NaOH/KOH? The starting material contains an ethylcarbamoyl group (an amide). Stronger bases (like NaOH) or elevated temperatures could lead to competitive, unwanted hydrolysis of this amide bond. LiOH is a milder base that selectively cleaves the ester while preserving the amide.
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Why a THF/Water solvent system? THF is a polar aprotic solvent that effectively solubilizes the organic ester, while water is necessary to dissolve the inorganic LiOH. The 1:1 ratio creates a miscible system, allowing the hydroxide nucleophile to efficiently attack the ester carbonyl.
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Why acidify to pH 1? Post-hydrolysis, the product exists as a highly water-soluble lithium carboxylate salt. Adding conc. HCl protonates the carboxylate (pKa ~ 4.5) to its neutral carboxylic acid form. At pH 1, the molecule is fully protonated and highly hydrophobic, causing it to crash out of the aqueous solution as a solid precipitate, which drastically simplifies isolation without the need for complex liquid-liquid extraction.
Figure 2: Saponification workflow of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.
Analytical Validation (Self-Validating System)
A robust experimental protocol must be self-validating. To confirm the success of the saponification and ensure no amide cleavage occurred, the following analytical checks must be performed:
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Liquid Chromatography-Mass Spectrometry (LC-MS): The starting material has a molecular weight of 213.25 g/mol [2]. The successful conversion to the carboxylic acid will result in a mass shift to 199.23 g/mol (loss of a CH2 group). The presence of a dominant [M-H]- peak at m/z 198 in negative ion mode confirms the carboxylic acid.
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Proton Nuclear Magnetic Resonance (1H-NMR): In the starting material, the methyl ester protons appear as a distinct, sharp singlet integrating to 3H at approximately δ 3.8 - 3.9 ppm. The complete disappearance of this singlet in the product's spectrum, coupled with the retention of the ethyl signals (a triplet at ~1.2 ppm and a multiplet at ~3.4 ppm), definitively validates that the ester was selectively hydrolyzed while the ethylcarbamoyl group remained intact.
References
- Source: World Intellectual Property Organization (WIPO)
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Sirtuin modulators: An updated patent review (2012-2014) Source: Expert Opinion on Therapeutic Patents (PubMed) URL:[Link]
Sources
- 1. methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate | 1448248-72-3 [chemicalbook.com]
- 2. 1448248-72-3_化工字典 [hxchem.net]
- 3. WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators - Google Patents [patents.google.com]
- 4. WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
